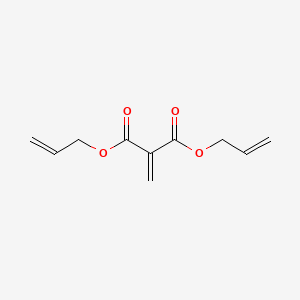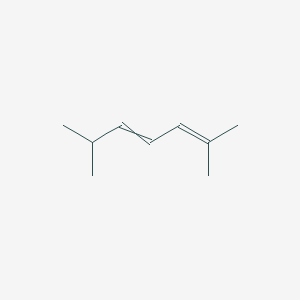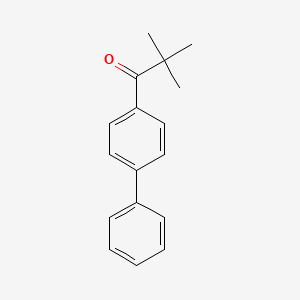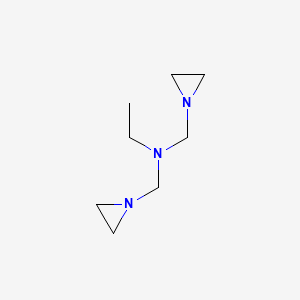![molecular formula C8H9BrSe B14159419 Benzene, [(2-bromoethyl)seleno]- CAS No. 50630-23-4](/img/structure/B14159419.png)
Benzene, [(2-bromoethyl)seleno]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [(2-bromoethyl)seleno]- is an organoselenium compound that features a benzene ring substituted with a 2-bromoethylseleno group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(2-bromoethyl)seleno]- typically involves the reaction of benzene with 2-bromoethyl selenide under specific conditions. One common method involves the use of a light source, such as an LED with a wavelength of 365 nm, to initiate the reaction. The reaction is carried out in a nitrogen atmosphere with heptane as the solvent. Hydrogen bromide gas is supplied to the reaction mixture, and the reaction is allowed to proceed for a specified duration .
Industrial Production Methods
Industrial production methods for Benzene, [(2-bromoethyl)seleno]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The reaction parameters, such as temperature, pressure, and flow rates, are carefully controlled to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, [(2-bromoethyl)seleno]- undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The seleno group can undergo oxidation to form selenoxides or reduction to form selenides.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce selenoxides and selenides, respectively .
Wissenschaftliche Forschungsanwendungen
Benzene, [(2-bromoethyl)seleno]- has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential anticancer and antimicrobial properties.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of Benzene, [(2-bromoethyl)seleno]- involves its interaction with molecular targets through electrophilic substitution reactions. The seleno group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, (2-bromoethyl)-: Similar structure but lacks the seleno group.
Phenethyl bromide: Another related compound with a phenyl group substituted with a bromoethyl group.
Selenobenzene: Contains a seleno group directly attached to the benzene ring.
Uniqueness
Benzene, [(2-bromoethyl)seleno]- is unique due to the presence of both a bromoethyl and a seleno group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
50630-23-4 |
|---|---|
Molekularformel |
C8H9BrSe |
Molekulargewicht |
264.03 g/mol |
IUPAC-Name |
2-bromoethylselanylbenzene |
InChI |
InChI=1S/C8H9BrSe/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI-Schlüssel |
PWGASXBMVGZVTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Se]CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one](/img/structure/B14159338.png)
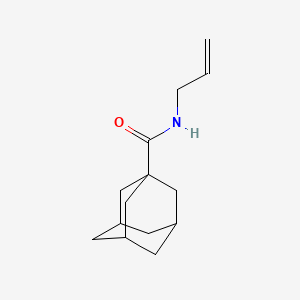
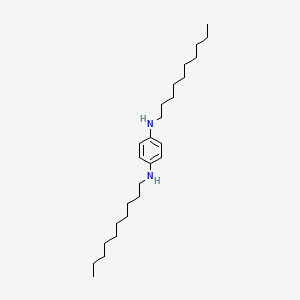
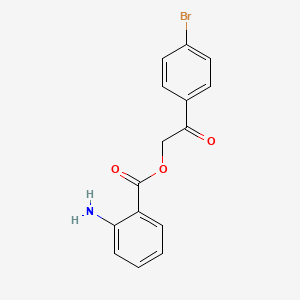
![1-Amino-4-[(4-fluorophenyl)amino]-2-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14159353.png)
![5-{[5-(dimethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14159354.png)
![[4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14159362.png)

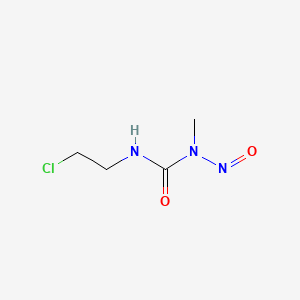
![1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14159387.png)
